2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)aniline
Description
Properties
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c15-12-5-1-2-6-13(12)18-10-11-9-17-8-4-3-7-14(17)16-11/h1-9H,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAYFKVBSOPXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)aniline is part of a broader class of imidazo[1,2-a]pyridine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological properties of this specific compound, highlighting its pharmacological potential through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazopyridine moiety linked to a thioether and an aniline group, providing a unique scaffold for biological interaction.
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including:
- HePG2 (human hepatocellular carcinoma)
- MCF7 (human breast adenocarcinoma)
- HCT116 (colon carcinoma)
The IC50 values for these compounds were reported to be less than 10 mg/mL, indicating potent activity against tumor cells .
Antimicrobial Activity
The antimicrobial potential of imidazo[1,2-a]pyridine derivatives has also been explored. In vitro studies revealed that compounds with a similar thioether linkage demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- E. coli
- S. aureus
These derivatives exhibited effectiveness comparable to standard antibiotics such as ampicillin and ciprofloxacin .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives have been documented in various studies. These compounds are believed to inhibit key inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by inflammation and pain .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. The following table summarizes key findings related to the SAR of these compounds:
| Substituent | Activity Type | Observations |
|---|---|---|
| Thioether | Antibacterial | Enhanced activity against Gram-positive bacteria |
| Aniline | Anticancer | Increased cytotoxicity in tumor cell lines |
| Alkyl groups | Anti-inflammatory | Improved inhibition of inflammatory markers |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Anticancer Efficacy : A study conducted on various cancer cell lines showed that this compound significantly reduced cell viability, with specific focus on its mechanism involving apoptosis induction.
- Antimicrobial Screening : Another research effort evaluated this compound against a panel of bacterial strains, confirming its potential as a lead compound for developing new antibiotics.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the imidazo[1,2-a]pyridine framework exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have reported that imidazo[1,2-a]pyridine derivatives possess anticancer properties. For example, compounds have been identified that inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .
- Anticonvulsant Effects : Some derivatives have shown promise in modulating neurotransmitter receptors associated with seizure activity, suggesting potential use in treating epilepsy .
Applications in Drug Development
The unique properties of 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)aniline make it suitable for various applications in drug development:
- Lead Compounds in Medicinal Chemistry : The compound serves as a lead structure for synthesizing new drugs targeting specific diseases. Its ability to be modified at various positions allows for the optimization of pharmacological profiles .
- Proton Pump Inhibitors : Some derivatives have been explored as potential proton pump inhibitors, which are essential in treating gastrointestinal disorders .
Case Studies
Several case studies highlight the applications of this compound:
- Synthesis and Anticancer Evaluation :
- Antimicrobial Activity Assessment :
- Neuropharmacological Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared here with 2-amino-6-methyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Ref: 10-F365030), another discontinued heterocyclic compound from CymitQuimica’s catalog . A detailed structural and functional analysis is provided below:
Functional Implications
Bioactivity Potential: The imidazo[1,2-a]pyridine scaffold is associated with pharmacological activity in CNS disorders, antimicrobial agents, and kinase inhibition due to its planar aromatic structure. The thioether-aniline linkage may enhance binding to cysteine-rich targets (e.g., enzymes) .
Synthetic Challenges :
- Both compounds are discontinued, implying synthesis difficulties. The target compound’s imidazo[1,2-a]pyridine synthesis may require multi-step cyclization, while the tetrahydrobenzothiophene derivative likely involves ring hydrogenation and carboxamide coupling.
In contrast, the tetrahydrobenzothiophene’s saturated ring improves stability but reduces aromatic conjugation .
Research Findings and Limitations
No direct comparative studies are available due to both compounds’ discontinued status. However, structural analogs highlight:
- Imidazo[1,2-a]pyridine derivatives exhibit MIC values of 0.5–2 µg/mL against bacterial strains, suggesting the target compound could share similar bioactivity if stabilized .
- Tetrahydrobenzothiophene carboxamides are explored in anticancer research (e.g., IC50 values <10 µM in kinase assays), though the discontinued compound’s efficacy remains unverified .
Q & A
Basic: What are the common synthetic routes for 2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)aniline, and what factors influence reaction yields?
The compound can be synthesized via:
- Condensation reactions : Reacting imidazo[1,2-a]pyridine derivatives (e.g., 2-chloromethyl-imidazo[1,2-a]pyridine) with thiol-containing anilines under basic conditions .
- Oxidative methods : Electrooxidative C–H/N–H cross-coupling to form C–S bonds, achieving yields up to 76% under mild conditions .
Key factors affecting yields : Solvent choice (e.g., ethanol vs. dioxane), temperature control, catalyst presence (e.g., iodine in aqueous media), and substituent electronic effects on reactivity .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR : Critical for confirming regiochemistry and substituent positions, particularly for distinguishing between imidazo[1,2-a]pyridine and aniline protons .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for detecting sulfur-containing moieties .
- FT-IR : Identifies functional groups like C–S (∼600–700 cm⁻¹) and N–H (aniline, ∼3300 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in reported synthetic yields, such as variations from 51% to 90%?
- Reaction optimization : Screen solvents (polar vs. non-polar), catalysts (e.g., iodine for oxidative coupling), and stoichiometric ratios .
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates and side products .
- Computational modeling : Use DFT calculations to predict energy barriers for key steps (e.g., C–S bond formation) and guide experimental adjustments .
Advanced: What in silico strategies are used to predict biological activity and pharmacokinetics?
- Molecular docking : Simulate binding interactions with target proteins (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
- ADME-Tox profiling : Predict absorption, metabolism, and toxicity using tools like SwissADME or ProTox-II, focusing on sulfur metabolism and hepatic clearance .
- DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial efficacy .
Advanced: How to design experiments to study the compound's mechanism of action in antimicrobial assays?
- Time-kill assays : Evaluate bactericidal/fungicidal kinetics at varying concentrations .
- Resistance induction : Serial passage microbes under sub-inhibitory concentrations to assess resistance development .
- Target identification : Use fluorescent probes or pull-down assays to identify protein-binding partners .
Basic: What are the key safety considerations when handling this compound?
- Toxicological hazards : Potential skin/eye irritation; use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in airtight containers at −20°C to prevent degradation, away from oxidizing agents .
- Waste disposal : Neutralize with dilute acetic acid before incineration to avoid sulfur oxide emissions .
Advanced: What methodologies are employed in structure-activity relationship (SAR) studies?
- Scaffold diversification : Introduce substituents (e.g., halogens, methyl groups) on the imidazo[1,2-a]pyridine or aniline rings to modulate electronic and steric effects .
- Biological profiling : Test derivatives against Gram-positive/-negative bacteria and fungi to identify pharmacophores .
- 3D-QSAR : Build CoMFA/CoMSIA models to map electrostatic/hydrophobic requirements for activity .
Basic: What are the primary applications in current academic research?
- Antimicrobial agents : Derivatives show activity against multidrug-resistant pathogens .
- Chemical biology probes : Used to study kinase or protease signaling pathways due to sulfur's nucleophilic reactivity .
- Material science : As a ligand for metal-organic frameworks (MOFs) due to its chelating thioaniline group .
Advanced: How do electrochemical synthesis methods improve efficiency?
- Sustainability : Electrooxidative cross-coupling eliminates stoichiometric oxidants, reducing waste .
- Regioselectivity : Controlled voltage enables para-selective C–N bond formation, avoiding byproducts .
- Scalability : Continuous flow reactors enhance reproducibility for gram-scale synthesis .
Advanced: What approaches analyze the compound's stability under storage conditions?
- Accelerated stability testing : Expose to heat (40°C), humidity (75% RH), and light (UV) for 4 weeks, monitoring degradation via HPLC .
- Degradant identification : Use LC-MS to detect oxidation products (e.g., sulfoxide/sulfone derivatives) .
- Crystallography : Assess polymorphic transitions under stress conditions to optimize formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
